molecular formula C18H22BrN5O B2838702 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2380058-08-0

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2838702
M. Wt: 404.312
InChI Key: IALPNAXYXQUTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a research chemical1. It has a molecular formula of C18H22BrN5O and a molecular weight of 404.3121.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have been synthesized2. Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied3. 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine3.



Molecular Structure Analysis

The InChI code for this compound is not explicitly provided in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have an InChI code of 1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H22.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. However, similar compounds such as 5-bromopyrimidine have been used in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have a melting point of 86°C to 93°C2.


Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, similar compounds such as 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde have been labeled with the GHS07 pictogram and have the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled4.


Future Directions

The future directions for this compound are not provided in the search results. However, it is a research chemical, indicating that it may be used in future scientific studies1.


properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O/c1-12-22-16-6-2-5-15(16)17(23-12)24-7-3-4-13(10-24)11-25-18-20-8-14(19)9-21-18/h8-9,13H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALPNAXYXQUTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCCC(C3)COC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine

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